3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Several studies have synthesized derivatives of benzothiophene and related compounds to evaluate their antimicrobial and antibacterial efficacy. For instance, Naganagowda et al. (2011) synthesized 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives, which were tested for antibacterial activity, showing promising results against various bacterial strains Naganagowda & Petsom, 2011. Another study by Isloor et al. (2010) explored the synthesis of new benzo[b]thiophene derivatives with significant antibacterial, antifungal, and anti-inflammatory properties, highlighting the compound's versatility in drug development Isloor, Kalluraya & Sridhar Pai, 2010.
Anticancer Activity
Research by Atta and Abdel‐Latif (2021) led to the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives. These compounds were synthesized as a part of a study on thiophene-based compounds for their in vitro cytotoxicity. The derivatives exhibited good inhibitory activity against several cancer cell lines, highlighting the potential for developing novel anticancer drugs Atta & Abdel‐Latif, 2021.
Synthesis of Heterocyclic Compounds
Mohareb et al. (2004) reported the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which were used to produce a variety of nitrogen nucleophiles, yielding pyrazole, isoxazole, and other heterocyclic derivatives. This research demonstrates the compound's utility in generating diverse heterocyclic structures, which are critical in pharmaceutical development Mohareb, Sherif, Gaber, Ghabrial & Susan I. Aziz, 2004.
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and pharmacological activities. Given the wide range of activities exhibited by similar compounds, it is possible that this compound could have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of the compound “3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide” are currently unknown
Mode of Action
Based on its structural similarity to other thiazole derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the diverse biological activities of thiazole derivatives , it’s possible that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS3/c17-12-6-5-11(23-12)9-7-22-16(19-9)20-15(21)14-13(18)8-3-1-2-4-10(8)24-14/h1-7H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOSCSVVWUEVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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